Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Cross-coupling chemistry Heterocyclic building blocks Synthetic methodology

Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1207175-35-6) is a fused bicyclic heterocycle bearing a 3-chloro substituent and a 2-carboxylate methyl ester. With the molecular formula C8H6ClN3O2, a molecular weight of 211.61 g/mol, and an XLogP3 of 1.0, this compound serves as a versatile small molecule scaffold for kinase inhibitor research.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
CAS No. 1207175-35-6
Cat. No. B12282438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate
CAS1207175-35-6
Molecular FormulaC8H6ClN3O2
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N2C(=N1)C=CC=N2)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-8(13)6-7(9)12-5(11-6)3-2-4-10-12/h2-4H,1H3
InChIKeyOHTURVOWOWQJLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1207175-35-6): Procurement and Structural Baseline for Heterocyclic Building Blocks


Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1207175-35-6) is a fused bicyclic heterocycle bearing a 3-chloro substituent and a 2-carboxylate methyl ester [1]. With the molecular formula C8H6ClN3O2, a molecular weight of 211.61 g/mol, and an XLogP3 of 1.0, this compound serves as a versatile small molecule scaffold for kinase inhibitor research [1]. The imidazo[1,2-b]pyridazine core is widely recognized as a privileged scaffold in medicinal chemistry, particularly for targeting protein kinases including BTK, FLT3, IKKβ, JAK, RET, and TYK2 [2]. However, commercially available imidazo[1,2-b]pyridazine derivatives differ substantially in their substitution patterns (3-chloro vs. 6-chloro; methyl ester vs. ethyl ester; core-substituted vs. elaborated analogs), which directly impacts their utility for downstream synthetic elaboration and specific target engagement .

Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate: Why Analogue Substitution Compromises Synthetic Fidelity and Target-Directed Outcomes


Imidazo[1,2-b]pyridazine building blocks are not interchangeable substitutes. The position-specific chlorination pattern—3-chloro versus the more common 6-chloro analogs—dictates entirely distinct reactivity profiles for cross-coupling chemistry and divergent binding orientations to kinase hinge regions [1][2]. SAR studies across multiple kinase programs (IKKβ, TYK2, RET, BTK) demonstrate that modifications at the 3-position of the imidazo[1,2-b]pyridazine scaffold produce pronounced, non-linear changes in target potency, selectivity, and cellular activity [1]. Additionally, the methyl ester at the 2-position confers specific physicochemical properties (XLogP3 = 1.0; TPSA = 56.49 Ų) that differ markedly from bulkier ester analogs (e.g., ethyl 6-chloro-8-methyl derivative: MW 239.66) and elaborated derivatives with substantially higher lipophilicity (LogP up to 4.78) . Consequently, substituting a closely related analog without systematic re-validation of synthetic routes and biological activity introduces uncontrolled variables that undermine experimental reproducibility and resource allocation.

Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate: Quantitative Comparative Evidence for Differentiated Procurement Decisions


3-Chloro vs. 6-Chloro Substitution: Differentiated Chemical Reactivity for Cross-Coupling Prioritization

The 3-chloro substitution pattern in Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1207175-35-6) provides a fundamentally different reactivity profile compared to the more commercially abundant 6-chloroimidazo[1,2-b]pyridazine derivatives [1]. In electrophilic substitution and metal-catalyzed cross-coupling reactions, the 3-position exhibits distinct electronic properties due to its adjacency to the bridgehead nitrogen and the electron-withdrawing carboxylate ester at the 2-position [1]. While the 6-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr) due to activation by the adjacent pyridazine nitrogen, the 3-chloro position offers complementary reactivity for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings that proceed via different mechanistic pathways [1]. This positional differentiation enables orthogonal functionalization strategies when multi-step synthetic sequences are required [2].

Cross-coupling chemistry Heterocyclic building blocks Synthetic methodology

Physicochemical Property Differentiation: Lipophilicity and Polarity Contrast Relative to Elaborated Analogs

Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1207175-35-6) exhibits a distinctly favorable physicochemical profile as a core scaffold compared to fully elaborated imidazo[1,2-b]pyridazine analogs . The target compound has a calculated LogP of 1.17 and a topological polar surface area (TPSA) of 56.49 Ų . In contrast, structurally elaborated analogs bearing aryl substituents at the 6- and 8-positions (e.g., methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate, CAS 1690177-08-2) exhibit LogP values as high as 4.78—a more than 3-log unit increase in lipophilicity . This marked difference in lipophilicity has direct implications for aqueous solubility, membrane permeability, and metabolic stability in early-stage drug discovery [1]. The minimal scaffold of the target compound (MW 211.61) provides greater synthetic flexibility for property-guided optimization than pre-elaborated analogs .

Physicochemical properties Drug-likeness Medicinal chemistry

Structural Scaffold Differentiation: 3-Chloro-2-carboxylate Core vs. 3-Chloro Unsubstituted Base Scaffold for Downstream Synthetic Versatility

Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1207175-35-6; MW 211.61) incorporates both a reactive 3-chloro handle for cross-coupling chemistry AND a pre-installed 2-carboxylate ester amenable to hydrolysis, amidation, or reduction [1]. This dual-functionality distinguishes it from the simpler 3-chloroimidazo[1,2-b]pyridazine base scaffold (CAS 60903-17-5; MW 153.57) which lacks the carboxylate ester at the 2-position and consequently offers only a single synthetic vector at the 3-position . The presence of the 2-carboxylate ester in the target compound enables direct access to 2-carboxylic acid, 2-carboxamide, 2-hydroxymethyl, and 2-aminomethyl derivatives—functional groups that are critical for establishing key interactions with kinase hinge regions and solvent-exposed pockets [2]. In contrast, introducing a carboxylate or equivalent functionality onto the 2-position of the unsubstituted 3-chloro scaffold requires additional synthetic steps with attendant yield losses [3].

Building block selection Synthetic versatility Medicinal chemistry

SAR Guidance: Position-Specific Substitution Effects on Kinase Inhibition Potency and Selectivity

SAR studies across multiple imidazo[1,2-b]pyridazine-based kinase inhibitor programs demonstrate that substitution at the 3-position profoundly modulates target engagement, potency, and selectivity [1]. In the IKKβ inhibitor series, optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold produced significant increases in both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in THP-1 cells [1]. In the TYK2 JH2 pseudokinase inhibitor program, SAR studies at the C3 position revealed that specific 3-substituents dramatically altered metabolic stability and cellular potency compared to unsubstituted or alternatively substituted analogs [2]. In the RET kinase inhibitor series, compounds bearing diverse substituents at the imidazopyridazine core showed differential activity profiles against RET wild-type (RETwt) and actionable mutants (RET G810R and RET V804M) at 1 μM concentration, with residual activity ranging from <10% to >90% depending on substitution pattern [3]. The 3-chloro-2-carboxylate scaffold of the target compound (CAS 1207175-35-6) serves as a validated starting point for installing diverse C3 modifications via cross-coupling while retaining the 2-carboxylate ester for further elaboration [4].

Structure-activity relationship Kinase inhibition Selectivity profiling

Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate: Evidence-Backed Application Scenarios for Strategic Procurement


Kinase Inhibitor Hit-to-Lead Optimization Requiring 3-Position SAR Exploration

For medicinal chemistry programs targeting kinases where the 3-position of the imidazo[1,2-b]pyridazine scaffold is a critical SAR vector (e.g., IKKβ, TYK2 JH2, RET, BTK, FLT3), this compound provides a validated starting scaffold. SAR studies in multiple kinase inhibitor programs demonstrate that substitution at the 3-position produces substantial changes in target potency, selectivity, and cellular activity [1]. The 3-chloro substituent serves as a versatile synthetic handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to install diverse aryl, heteroaryl, alkynyl, and amine functionalities at the 3-position while the 2-carboxylate ester remains available for parallel optimization .

Multi-Step Parallel Library Synthesis Requiring Pre-Functionalized Scaffolds

For research groups conducting parallel synthesis of imidazo[1,2-b]pyridazine-based compound libraries, this dual-functionalized scaffold (3-Cl + 2-CO₂Me) eliminates 1-2 synthetic steps compared to starting from unsubstituted cores such as 3-chloroimidazo[1,2-b]pyridazine (CAS 60903-17-5) [1]. The pre-installed 2-carboxylate ester can be directly converted to carboxylic acids, primary/secondary/tertiary amides, hydroxymethyl, or aminomethyl derivatives—functional groups essential for establishing hinge-binding interactions with kinase ATP pockets . This synthetic efficiency translates to reduced material costs, shorter campaign timelines, and higher overall yields in library production [1].

Physicochemical Property-Guided Fragment Expansion and Scaffold Hopping

For drug discovery programs employing property-guided optimization strategies, this compound's favorable physicochemical profile (LogP = 1.17; TPSA = 56.49 Ų; MW = 211.61) provides a hydrophilic, low-molecular-weight starting point amenable to systematic property tracking during fragment growth [1]. In contrast to elaborated imidazo[1,2-b]pyridazine analogs that already possess high lipophilicity (LogP up to 4.78) and molecular weights exceeding 325 g/mol, this minimal scaffold allows medicinal chemists to control lipophilicity increases with each synthetic step, thereby maintaining drug-like property space for longer during optimization campaigns .

RET Kinase Mutant-Selective Inhibitor Development

For oncology programs targeting actionable RET kinase mutations (RET G810R and RET V804M), this 3-chloro-2-carboxylate imidazopyridazine scaffold aligns with the core structure of hinge-binding fragments used in recent RET inhibitor SAR studies. Research published in ACS Medicinal Chemistry Letters (2024) demonstrated that imidazopyridazine-based hinge binders produce differential activity profiles across RET wild-type and mutant forms, with residual activity ranging from <10% to >90% at 1 μM depending on substitution pattern [1]. The 3-chloro and 2-carboxylate positions correspond to key vectors for installing side chains that engage the gatekeeper and waterfront regions of the RET kinase domain [1].

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